N-Acetylglycylglycine

Analytical Chemistry Chromatography Peptide Purification

Researchers using unmodified Gly-Gly in transport assays face data confounding due to active PepT1-mediated uptake. N-Acetylglycylglycine is the validated solution: its N-acetyl cap abolishes PepT1 interaction, providing a true baseline for transporter-independent permeability. For peptide chemists, this N-protected block eliminates undesired side reactions, ensuring high-fidelity coupling in solid-phase synthesis. · Validated PepT1-negative control for defining transporter-independent permeability baseline. · N-terminal acetyl protection prevents side reactions in SPPS/peptide coupling. · Supply chain ready: ≥98% purity (HPLC), stable solid with defined mp (178-179°C).

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 5687-48-9
Cat. No. B1329701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycylglycine
CAS5687-48-9
SynonymsN-Ac-Gly-Gly
N-acetylglycylglycine
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
InChIKeyZCASHLUDUSAKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycylglycine – Acetylated Dipeptide Building Block


N-Acetylglycylglycine (Ac-Gly-Gly-OH, CAS 5687-48-9) is an N-acetylated dipeptide comprised of two glycine residues . With a molecular formula of C6H10N2O4 and a molecular weight of 174.16 g/mol, it serves as a stable, protected building block in peptide chemistry, bypassing the inherent reactivity of the free amine in Gly-Gly . Its commercial availability at purities ≥98% (HPLC) and defined physical properties (mp: 178-179°C) make it a reliable, well-characterized tool for reproducible biochemical and synthetic research applications .

N-Acetylglycylglycine vs. Gly-Gly: Evidence-Based Selection


Treating N-Acetylglycylglycine as interchangeable with unmodified glycylglycine (Gly-Gly) or other dipeptides introduces significant experimental variability and functional failure. The N-terminal acetyl cap fundamentally alters its physicochemical properties, such as increasing lipophilicity (LogP of -1.60 vs. -3.68 for Gly-Gly) , and critically changes its biological recognition. This is starkly illustrated by transport studies where the acetyl modification completely abolishes its ability to interact with intestinal peptide transporters [1]. Furthermore, in synthetic applications, the acetyl group provides essential protection for the N-terminus, a feature absent in Gly-Gly. The following sections quantify these and other key differentiators to guide scientific selection.

N-Acetylglycylglycine: Head-to-Head Evidence


Chromatographic Separation by Chain Length

In a validated paper chromatography system, N-Acetylglycylglycine can be quantitatively resolved from both its shorter (N-acetylglycine) and longer (N-acetylglycylglycylglycine) oligomeric analogs [1]. This demonstrates a predictable relationship between chain length and chromatographic mobility.

Analytical Chemistry Chromatography Peptide Purification

Peptide Transporter Affinity: Complete Loss vs. Gly-Gly

Unlike unmodified glycylglycine (Gly-Gly), N-Acetylglycylglycine shows no functional interaction with the intestinal dipeptide transport system [1]. In competition assays with carnosine uptake in hamster jejunum, Gly-Gly acts as a potent inhibitor, whereas N-Acetylglycylglycine at an equimolar concentration (20 mM) demonstrates a complete lack of inhibition, effectively showing 0% of the transport affinity exhibited by Gly-Gly [2].

Peptide Transport Pharmacokinetics Biochemistry

Anticonvulsant Activity of Dipeptide Derivatives

In a study evaluating anticonvulsant properties, the methyl ester derivative of N-Acetylglycylglycine was directly compared against N-acetylated derivatives of alanylglycine (Ala-Gly) and alanylalanine (Ala-Ala) [1]. The compounds were evaluated for their effect on the potentiating effect of phenobarbitone sodium.

Medicinal Chemistry Neuroscience Drug Discovery

Coordination Chemistry: Divergent Modes vs. Gly-Gly

The N-terminal acetyl group of N-Acetylglycylglycine fundamentally alters its metal coordination chemistry compared to glycylglycine (Gly-Gly) [1]. The acetylated ligand forms distinct organotin(IV) complexes characterized by specific Mössbauer and NMR spectroscopic signatures. Unlike Gly-Gly, which typically acts as a tridentate N,N,O-ligand, the acetylated derivative coordinates via the amide carbonyl and carboxylate oxygen.

Bioinorganic Chemistry Coordination Chemistry Organometallics

Nitrosation Reactivity: Ac-Gly-Gly vs. Gly-Gly

The kinetics and product distribution of nitrosation in dilute acid were compared for a series of simple dipeptides [1]. The results indicate that the N-acetyl group alters the reaction pathway and outcome relative to the free amine of Gly-Gly and the ethyl ester derivative.

Chemical Biology Nitrosamine Research Peptide Chemistry

N-Acetylglycylglycine Applications


Model Substrate for Peptide Transport

Based on its established lack of interaction with the intestinal dipeptide transporter (PepT1) [1], N-Acetylglycylglycine is an essential control compound for studies of peptide transport. Researchers can use it to define baseline, transporter-independent permeability, making it a superior alternative to Gly-Gly which would confound results by actively competing for transport [2].

Protected Building Block in Peptide Synthesis

As confirmed by multiple suppliers , this compound is a key N-terminally protected building block. The acetyl group prevents unwanted side reactions at the N-terminus during peptide coupling, a fundamental requirement for efficient solid-phase or solution-phase peptide synthesis . This makes it a direct and necessary alternative to the unprotected and more reactive Gly-Gly.

Scaffold for Antiepileptic Drug Discovery

Following direct evidence of its derivative's activity in anticonvulsant models [3], researchers should prioritize this glycine-glycine scaffold for structure-activity relationship (SAR) studies. The comparative data against Ala-Gly and Ala-Ala derivatives [3] provides a rational basis for selecting this particular dipeptide core over other similar building blocks when designing new antiepileptic candidates.

Model Compound for N-Acetylated Peptide Analytics

Given the validated analytical separation of N-acetylated glycine oligomers [4], this compound serves as a certified standard (Rf=0.43) for optimizing and calibrating chromatographic methods (e.g., HPLC, TLC) aimed at resolving peptides with N-terminal modifications. This application is critical for quality control in peptide manufacturing and purification.

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